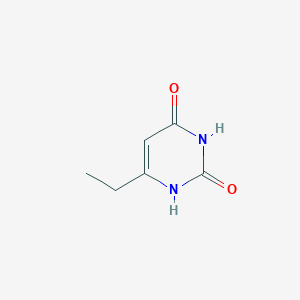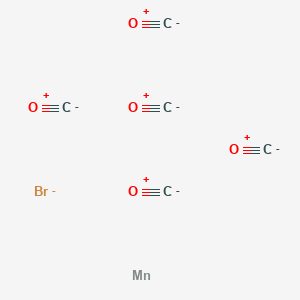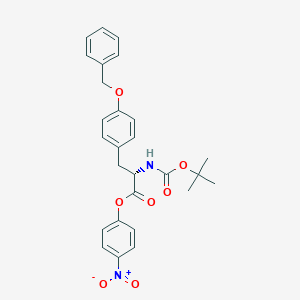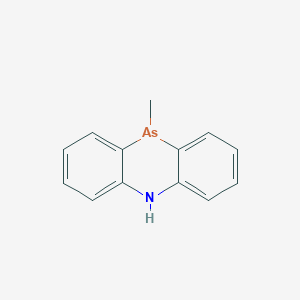
Phenarsazine, 5,10-dihydro-10-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenarsazine, 5,10-dihydro-10-methyl-, is a chemical compound with the molecular formula C12H13AsN2. It is a heterocyclic compound that contains both arsenic and nitrogen in its structure. Phenarsazine has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of phenarsazine is not fully understood. However, studies have shown that phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species. Reactive oxygen species are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. By inhibiting the production of reactive oxygen species, phenarsazine can prevent cellular damage and promote cell survival.
生化学的および生理学的効果
Phenarsazine has been shown to have a variety of biochemical and physiological effects. Studies have shown that phenarsazine can induce apoptosis in cancer cells, prevent neuronal cell death, and inhibit the production of reactive oxygen species. Phenarsazine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using phenarsazine in lab experiments is its potent anti-cancer activity. Phenarsazine has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research in the field of cancer therapeutics. Another advantage of using phenarsazine is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using phenarsazine in lab experiments is its potential toxicity. Phenarsazine contains arsenic, which is a highly toxic element. Careful handling and disposal of phenarsazine is necessary to prevent exposure to arsenic. Another limitation of using phenarsazine is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on phenarsazine. One area of research is the development of more efficient synthesis methods for phenarsazine. Another area of research is the optimization of phenarsazine's anti-cancer activity through the modification of its chemical structure. Additionally, research on the potential use of phenarsazine as a neuroprotective agent in the treatment of neurodegenerative diseases is an area of interest. Finally, further research on the potential toxicity of phenarsazine is necessary to ensure its safe use in lab experiments.
合成法
Phenarsazine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitroaniline with sodium hydride in the presence of arsenic trichloride. The resulting intermediate is then reduced with sodium borohydride to yield phenarsazine. Other methods include the reaction of 2-amino-4-methylphenol with arsenic trichloride and the reaction of 4-methyl-2-nitroaniline with arsenic trioxide.
科学的研究の応用
Phenarsazine has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of phenarsazine is in the field of cancer research. Studies have shown that phenarsazine has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Phenarsazine works by inducing apoptosis, or programmed cell death, in cancer cells.
Another potential application of phenarsazine is in the field of neuroscience. Studies have shown that phenarsazine has neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to neuronal cell death.
特性
CAS番号 |
10449-86-2 |
|---|---|
製品名 |
Phenarsazine, 5,10-dihydro-10-methyl- |
分子式 |
C13H12AsN |
分子量 |
257.16 g/mol |
IUPAC名 |
10-methyl-5H-phenarsazinine |
InChI |
InChI=1S/C13H12AsN/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3 |
InChIキー |
BYWLFMQINPBZEI-UHFFFAOYSA-N |
SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
正規SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
同義語 |
5,10-Dihydro-10-methylphenarsazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




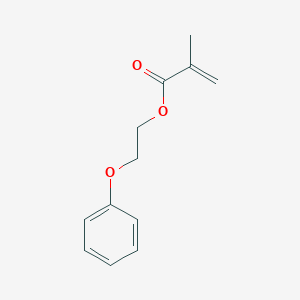
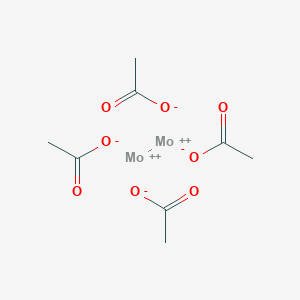
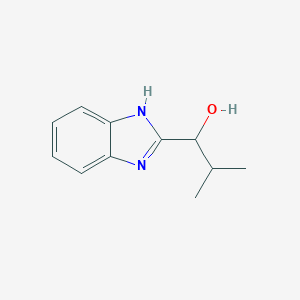
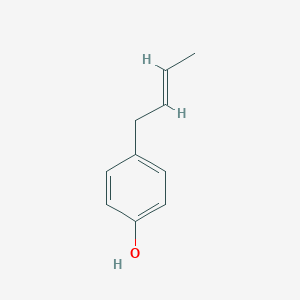
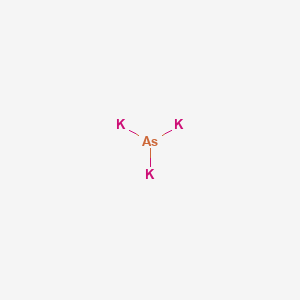

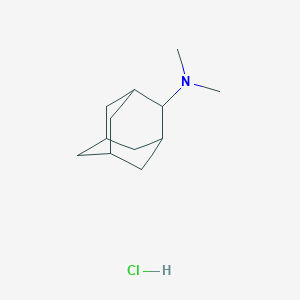
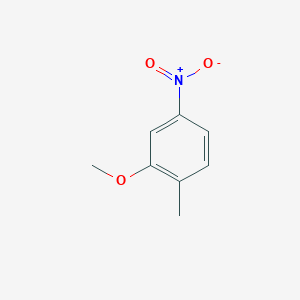
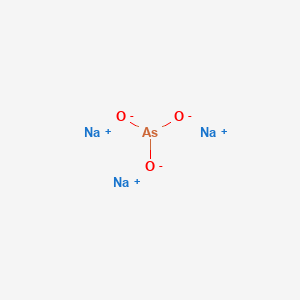
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
